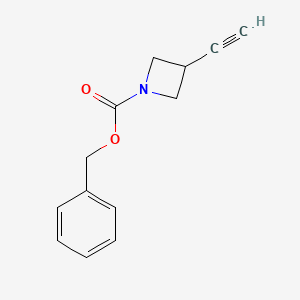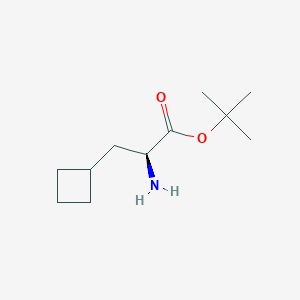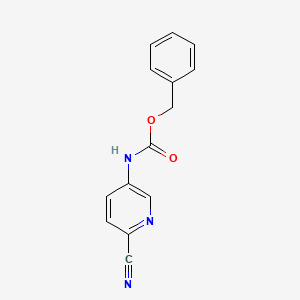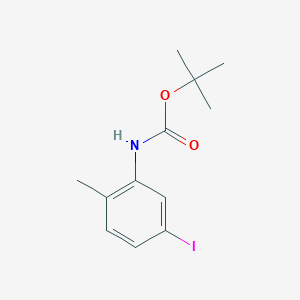
2-Fluoromethyl-piperazine-1,4-dicarboxylic acid di-tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoromethyl-piperazine-1,4-dicarboxylic acid di-tert-butyl ester is a chemical compound with the molecular formula C15H27FN2O4. It is known for its unique structure, which includes a piperazine ring substituted with a fluoromethyl group and two tert-butyl ester groups.
Métodos De Preparación
The synthesis of 2-Fluoromethyl-piperazine-1,4-dicarboxylic acid di-tert-butyl ester typically involves multiple steps. One common synthetic route starts with the preparation of the piperazine ring, followed by the introduction of the fluoromethyl group and the tert-butyl ester groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
2-Fluoromethyl-piperazine-1,4-dicarboxylic acid di-tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the conversion of the ester groups to alcohols.
Substitution: The fluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
2-Fluoromethyl-piperazine-1,4-dicarboxylic acid di-tert-butyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Mecanismo De Acción
The mechanism of action of 2-Fluoromethyl-piperazine-1,4-dicarboxylic acid di-tert-butyl ester involves its interaction with specific molecular targets. The fluoromethyl group can form strong interactions with enzymes or receptors, leading to changes in their activity. The piperazine ring provides a scaffold that can interact with various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-Fluoromethyl-piperazine-1,4-dicarboxylic acid di-tert-butyl ester can be compared with other similar compounds, such as:
Piperazine derivatives: These compounds share the piperazine ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Fluoromethyl-substituted compounds: These compounds have a fluoromethyl group but may have different core structures, affecting their reactivity and applications.
Di-tert-butyl ester compounds: These compounds contain di-tert-butyl ester groups but may have different central structures, influencing their stability and reactivity
Propiedades
IUPAC Name |
ditert-butyl 2-(fluoromethyl)piperazine-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27FN2O4/c1-14(2,3)21-12(19)17-7-8-18(11(9-16)10-17)13(20)22-15(4,5)6/h11H,7-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTSYSHWHLQHIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)CF)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Thioxo-2,3-dihydrobenzo[d]thiazole-5-carbonitrile](/img/structure/B8147647.png)
![tert-butyl N-[(3-bromo-5-chlorophenyl)methyl]carbamate](/img/structure/B8147662.png)


![1-[Boc(methyl)amino]cyclopropanecarbonitrile](/img/structure/B8147690.png)



